1-(4-Fluoro-2-methyl-phenoxymethyl)-cyclopropylamine hydrochloride
Description
1-(4-Fluoro-2-methyl-phenoxymethyl)-cyclopropylamine hydrochloride is a cyclopropylamine derivative featuring a substituted phenoxymethyl group at the 1-position of the cyclopropane ring. The compound’s structure includes a fluorine atom at the para position and a methyl group at the ortho position of the aromatic ring, which likely enhances its lipophilicity and metabolic stability. Cyclopropylamines are valued for their conformational rigidity, which improves target binding selectivity .
Properties
Molecular Formula |
C11H15ClFNO |
|---|---|
Molecular Weight |
231.69 g/mol |
IUPAC Name |
1-[(4-fluoro-2-methylphenoxy)methyl]cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14FNO.ClH/c1-8-6-9(12)2-3-10(8)14-7-11(13)4-5-11;/h2-3,6H,4-5,7,13H2,1H3;1H |
InChI Key |
AZWRMVORYZHECW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OCC2(CC2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-methyl-phenoxymethyl)-cyclopropylamine hydrochloride typically involves multiple steps:
Formation of the Phenoxymethyl Intermediate: The initial step involves the reaction of 4-fluoro-2-methylphenol with a suitable alkylating agent to form the phenoxymethyl intermediate.
Cyclopropylamine Introduction: The phenoxymethyl intermediate is then reacted with cyclopropylamine under controlled conditions to introduce the cyclopropylamine group.
Hydrochloride Salt Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-2-methyl-phenoxymethyl)-cyclopropylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro or methyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often under reflux conditions.
Major Products:
Oxidation Products: Corresponding phenoxymethyl derivatives with oxidized functional groups.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: New compounds with substituted fluoro or methyl groups.
Scientific Research Applications
1-(4-Fluoro-2-methyl-phenoxymethyl)-cyclopropylamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-methyl-phenoxymethyl)-cyclopropylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural and physicochemical attributes of the target compound with similar cyclopropylamine derivatives:
Key Observations :
- Fluorine Substitution : The target compound’s 4-fluoro group parallels the difluoro derivatives (e.g., 1-(2,4-difluorophenyl)-cyclopropylamine HCl), which are associated with enhanced metabolic stability and bioavailability .
Biological Activity
1-(4-Fluoro-2-methyl-phenoxymethyl)-cyclopropylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of 1-(4-Fluoro-2-methyl-phenoxymethyl)-cyclopropylamine hydrochloride is C12H14ClFNO, with a molecular weight of approximately 239.7 g/mol. The compound features a cyclopropylamine moiety linked to a phenoxymethyl group substituted with a fluorine atom and a methyl group.
| Property | Value |
|---|---|
| Molecular Formula | C12H14ClFNO |
| Molecular Weight | 239.7 g/mol |
| IUPAC Name | 1-(4-Fluoro-2-methyl-phenoxymethyl)-cyclopropylamine hydrochloride |
| Solubility | Soluble in water |
The biological activity of 1-(4-Fluoro-2-methyl-phenoxymethyl)-cyclopropylamine hydrochloride is primarily attributed to its interaction with neurotransmitter systems, particularly in the modulation of monoamine oxidase (MAO) activity. Studies have shown that compounds with similar structures can act as inhibitors of MAO, which plays a crucial role in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters, potentially providing therapeutic benefits for mood disorders and neurodegenerative diseases.
Biological Activity
- Antidepressant Effects : Research indicates that cyclopropylamines exhibit antidepressant-like effects in animal models. The structural similarity to known antidepressants suggests that 1-(4-Fluoro-2-methyl-phenoxymethyl)-cyclopropylamine hydrochloride may also possess similar properties.
- Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, possibly through the modulation of oxidative stress pathways and inflammation in neuronal tissues.
- Anticancer Activity : Some derivatives within this chemical class have shown promise in inhibiting tumor cell proliferation, particularly in breast and lung cancer models. Further studies are necessary to evaluate the specific anticancer efficacy of this compound.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Study on MAO Inhibition : A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
